Home > Products > Screening Compounds P24522 > 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one - 2198196-34-6

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Catalog Number: EVT-3116671
CAS Number: 2198196-34-6
Molecular Formula: C14H15N7O
Molecular Weight: 297.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) [, ]

  • Compound Description: ST1535 is a potent and selective antagonist of the adenosine A2A receptor. It demonstrated efficacy in preclinical models by inducing a dose-dependent increase in locomotor activity, suggesting its potential as a therapeutic agent for Parkinson's disease. [, ]
  • Relevance: ST1535 shares a core 9H-purin-6-amine structure with 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. The presence of the purine scaffold and the 6-amino group suggests potential similarities in their binding affinities and pharmacological activities. [, ]

2. (2-(3,3-dimethylbutyl)-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine (3b) []

  • Compound Description: This compound is a derivative of ST1535 designed to enhance metabolic stability. It exhibits good affinity for the A2A receptor and demonstrated high in vitro metabolic stability in human liver microsomes. []
  • Relevance: Similar to ST1535, compound 3b also shares the core 9H-purin-6-amine structure with 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. The modifications made to the butyl side chain in 3b highlight potential strategies for improving the metabolic stability of compounds containing the 9H-purin-6-amine scaffold. []

3. 4-(6-amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)-2-methylbutan-2-ol (3c) []

  • Compound Description: This compound is another derivative of ST1535 designed to improve metabolic stability. It exhibits good affinity for the A2A receptor and demonstrated high in vitro metabolic stability in human liver microsomes. []
  • Relevance: Like ST1535 and 3b, compound 3c shares the core 9H-purin-6-amine structure with 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. The modifications to the butyl side chain in 3c further highlight the importance of structural optimization for achieving desired pharmacological properties within this class of compounds. []

4. PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) []

  • Compound Description: PF-06747775 is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It demonstrates promising anticancer activity and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven non-small-cell lung cancer (NSCLC). []
  • Relevance: PF-06747775 contains a 9-methyl-9H-purin-6-amine moiety, which is also present in 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. The presence of this common structural motif suggests that these compounds might share similarities in their binding modes and interactions with certain biological targets, despite having different pharmacological profiles. []

5. 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) []

  • Compound Description: IC87114 is a potent and selective inhibitor of the PI3Kδ isoform. It exhibits atropisomerism due to restricted rotation around the bond connecting the quinazolinone core and the o-tolyl group. Both atropisomers display equal activity against PI3Kδ. []
  • Relevance: IC87114 shares the 6-amino-9H-purin-9-yl substructure with 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. This shared motif highlights the importance of the purine scaffold in interacting with specific biological targets, even within different chemical contexts. []
Overview

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound features a complex structure that includes a purine moiety, an azetidine ring, and a dihydropyridazinone core. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Source

The compound has been referenced in various patent applications and scientific literature, indicating its relevance in pharmaceutical research. Notably, patents such as WO2021074138A1 detail synthetic methodologies and potential applications for compounds related to this structure .

Classification

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can be classified as:

  • Chemical Class: Pyridazinones
  • Substituents: Contains methyl, purine, and azetidine substituents
  • Potential Therapeutic Class: Protein kinase inhibitors or other bioactive molecules
Synthesis Analysis

The synthesis of 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves several key steps that can vary based on the desired purity and yield.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 9H-purine derivatives and azetidine compounds.
  2. Reactions: Key reactions may include:
    • Nucleophilic Substitution: The azetidine moiety can be introduced via nucleophilic substitution on a suitable electrophile.
    • Cyclization: Formation of the pyridazinone ring is achieved through cyclization reactions involving appropriate carbonyl compounds.
    • Methylation: Methyl groups are introduced using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

These processes often require careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize by-products .

Molecular Structure Analysis

Key Structural Features:

  • Dihydropyridazine Core: This central ring contributes to the compound's biological activity.
  • Purine Moiety: Imparts specific interactions with biological targets.
  • Azetidine Ring: Provides additional steric and electronic properties that may enhance binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions that are crucial for its functionalization or degradation:

  1. Hydrolysis: The dihydropyridazine ring may hydrolyze under acidic or basic conditions.
  2. Oxidation: Potential oxidation of the methyl group could lead to carboxylic acids or aldehydes.
  3. Reduction: The compound may also be reduced to yield various derivatives.

These reactions are significant for modifying the compound's pharmacokinetic properties or enhancing its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is hypothesized to involve:

  1. Target Interaction: Binding to specific protein kinases or other molecular targets due to its structural motifs.
  2. Signal Transduction Modulation: Altering phosphorylation states of proteins involved in critical signaling pathways, which may lead to therapeutic effects in diseases like cancer.

Research into similar compounds indicates that modifications in the purine structure significantly influence binding affinity and selectivity toward kinase targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; potential for electrophilic attack at the nitrogen atoms.

Relevant data on melting point, boiling point, and other thermodynamic properties would require empirical measurement or detailed computational modeling to ascertain accurately.

Applications

Scientific Uses

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one holds promise in several scientific domains:

  1. Medicinal Chemistry: As a lead compound for developing new protein kinase inhibitors targeting various cancers.
  2. Biochemical Research: Useful in studies focusing on signal transduction pathways and cellular responses to therapeutic agents.
  3. Pharmaceutical Development: Potential applications in creating novel drugs with improved efficacy and safety profiles.

Properties

CAS Number

2198196-34-6

Product Name

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

IUPAC Name

6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one

Molecular Formula

C14H15N7O

Molecular Weight

297.322

InChI

InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18)

InChI Key

FCGHFSZGKIZSCC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.